

AL 082D06: Application Notes and Protocols for Investigating Pain Pathways

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Compound of Interest

Compound Name: **AL 082D06**

Cat. No.: **B1666749**

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Introduction

AL 082D06 is a potent and selective, nonsteroidal antagonist of the glucocorticoid receptor (GR) with a binding affinity (Ki) of 210 nM.[1][2][3][4] Its high selectivity for the GR over other steroid receptors, such as the mineralocorticoid, androgen, estrogen, and progesterone receptors, makes it a valuable research tool for elucidating the role of GR in various physiological and pathological processes, including pain signaling.[1][5][6][7] Glucocorticoid receptors are implicated in the modulation of both inflammatory and neuropathic pain, and selective antagonists like **AL 082D06** offer a means to investigate these pathways without the confounding effects of other steroid receptor interactions.[2][5]

These application notes provide an overview of the mechanism of action of **AL 082D06**, summarize its known in vitro activities, and present detailed protocols for its application in preclinical pain models.

Mechanism of Action

AL 082D06 exerts its antagonist effects through competitive binding to the glucocorticoid receptor. This binding event inhibits the downstream signaling cascade initiated by glucocorticoids. The mechanism involves:

- Inhibition of Transcriptional Regulation: By occupying the ligand-binding domain, **AL 082D06** prevents the conformational changes in the GR that are necessary for the regulation of target gene transcription.[6][7]
- Partial Blockade of Nuclear Translocation: **AL 082D06** has been shown to partially prevent the translocation of the GR from the cytoplasm to the nucleus.[5]
- Complete Blockade of DNA Binding: The antagonist completely inhibits the binding of the GR to glucocorticoid response elements (GREs) on the DNA.[5]

This multifaceted antagonism effectively blocks glucocorticoid-mediated genomic effects, which are known to play a role in the sensitization of nociceptive pathways.

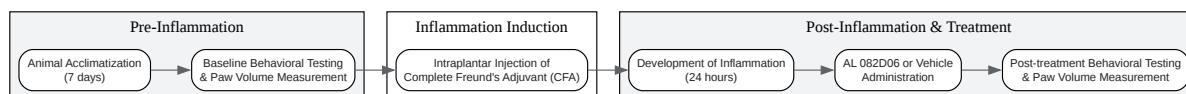
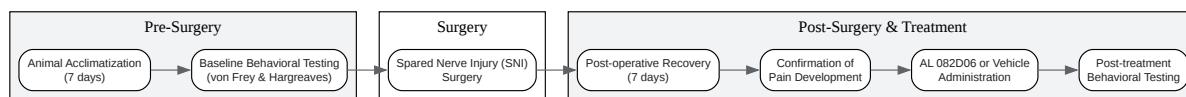
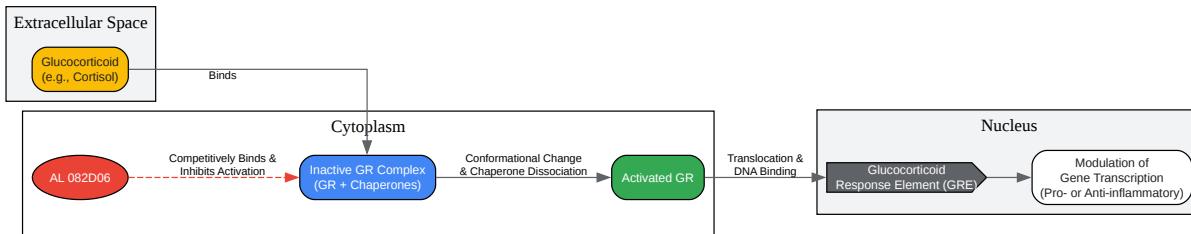
Quantitative Data

The following table summarizes the available in vitro quantitative data for **AL 082D06**. Currently, there is limited publicly available in vivo data for **AL 082D06** in pain models.

Parameter	Value	Receptor/Assay	Source
Ki	210 nM	Glucocorticoid Receptor (GR)	[1][2][3][4]
Selectivity	> 10 μ M (Ki)	Androgen, Progesterone, Mineralocorticoid, and Estrogen Receptors	[2][4]

Signaling Pathway

The following diagram illustrates the signaling pathway of the glucocorticoid receptor and the point of intervention for **AL 082D06**.



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